molecular formula C12H13N3O4S B2824206 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylpropanamide CAS No. 330677-45-7

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylpropanamide

Cat. No.: B2824206
CAS No.: 330677-45-7
M. Wt: 295.31
InChI Key: TYOWNJINVJUNCT-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylpropanamide is a synthetic nitrobenzothiazole derivative of significant interest in medicinal chemistry and drug discovery. This compound is built around a benzothiazole core, a privileged scaffold renowned for its diverse pharmacological properties . The structure incorporates a 4-methoxy-6-nitro-benzothiazol-2-ylamine backbone, a known chemical moiety , further functionalized with a 2-methylpropanamide group at the 2-position. The nitroaromatic group is a key functional feature, as it allows the molecule to act as a bioreductive agent selectively activated under hypoxic conditions, which are characteristic of many solid tumors . This mechanism involves enzymatic reduction of the nitro group in low-oxygen environments, leading to the formation of cytotoxic intermediates that can target cancerous cells . Benzothiazole analogs have demonstrated a wide spectrum of biological activities in research, including potent effects as anticonvulsants , inhibitors of tau protein aggregation in neurodegenerative disease models , and selective antitumor properties . Furthermore, nitroheteroaromatic compounds like this one are being actively investigated for use in hypoxia-activated prodrug therapy (HAP) and as fluorescent probes for imaging hypoxic regions in tumors . This makes this compound a valuable chemical tool for researchers exploring new therapeutic agents for cancer, neurological disorders, and other diseases.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-6(2)11(16)14-12-13-10-8(19-3)4-7(15(17)18)5-9(10)20-12/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOWNJINVJUNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C=C(C=C2S1)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylpropanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound under acidic conditions.

    Introduction of Methoxy and Nitro Groups: The methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions. Methoxylation is achieved using methanol and an acid catalyst, while nitration is carried out using a mixture of nitric acid and sulfuric acid.

    Amidation: The final step involves the reaction of the substituted benzothiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylpropanamide is a compound of interest in medicinal chemistry, particularly for its potential anti-inflammatory and anti-diabetic properties. It is a benzothiazole derivative, characterized by a benzothiazole moiety and a sulfonamide group.

Synthesis
The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide involves multiple chemical reactions using benzothiazole derivatives and sulfonylated acetamides. It is a multi-step process that includes the creation of intermediates and their transformation into the final product. Monitoring is conducted using thin-layer chromatography (TLC), and the structure and purity are confirmed through Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

The typical synthesis of 4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide includes:

  • The formation of the benzothiazole core using thiourea derivatives with ortho-substituted anilines.
  • The introduction of the nitro group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
  • The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • The formation of the benzamide linkage, through the reaction of the benzothiazole derivative with a suitable amine under amidation conditions.

Properties
Key chemical properties include reactions that are usually facilitated by catalysts or specific reagents for functional group transformations, ensuring specificity and yield optimization. Relevant analyses often include IR spectroscopy showing characteristic peaks for functional groups (e.g., amide C=O stretch around 1650 cm⁻¹) and NMR confirming hydrogen environments.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Structural and Functional Analogues

The compound is compared below with three structurally related benzothiazole derivatives documented in the evidence:

Compound Name Core Structure Key Substituents Reported Biological Activity
N-(4-Methoxy-6-Nitro-1,3-Benzothiazol-2-yl)-2-Methylpropanamide (Target) 1,3-Benzothiazole 4-Methoxy, 6-Nitro, 2-Methylpropanamide Not explicitly reported (inferred from analogs)
2-[(6-Methyl-1,3-Benzothiazol-2-yl)Amino]-N-[...]Nicotinamides 1,3-Benzothiazole + Nicotinamide 6-Methyl, Nicotinamide derivatives Antimicrobial (Gram-positive/-negative bacteria, fungi)
N-(5,6-Methylenedioxybenzothiazole-2-yl) Acetamide/Propanamide Derivatives 5,6-Methylenedioxybenzothiazole Methylenedioxy, Chloroacetamide/Propanamide No direct activity data; structural focus on synthesis
2-(4-Isobutylphenyl)-N-(6-Methyl-1,3-Benzothiazol-2-yl)Propanamide 1,3-Benzothiazole 6-Methyl, 4-Isobutylphenyl-propanamide No activity data; structural similarity to NSAID analogs
Key Observations:

Substituent Effects: The 4-methoxy-6-nitro pattern in the target compound introduces strong electron-withdrawing (nitro) and electron-donating (methoxy) groups, which may enhance redox activity or binding to biological targets compared to 6-methyl analogs .

Biological Activity :

  • Nicotinamide derivatives in exhibit broad-spectrum antimicrobial activity, suggesting that the benzothiazole-nicotinamide linkage is critical. The target’s 2-methylpropanamide group may offer similar hydrogen-bonding capacity but with reduced steric hindrance.
  • The lack of activity data for methylenedioxy derivatives and the isobutylphenyl analog highlights the need for targeted pharmacological studies on the nitro-methoxy-substituted compound.

Synthetic Pathways: The target compound’s synthesis likely follows routes similar to , where acylation of benzothiazol-2-amine with 2-methylpropanoyl chloride would yield the amide. In contrast, employs nicotinamide coupling, requiring additional steps for heterocyclic integration.

Crystallographic and Computational Analysis

Crystallographic validation tools like SHELX and WinGX/ORTEP are critical for resolving the 3D structure of benzothiazole derivatives. The nitro group in the target compound may induce anisotropic displacement parameters, necessitating high-resolution data for accurate refinement . Structural comparisons with methylenedioxy analogs could reveal differences in bond angles and packing efficiency due to steric and electronic effects.

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C11_{11}H12_{12}N2_{2}O3_{3}S
  • Molecular Weight : Approximately 248.29 g/mol
  • Functional Groups : Methoxy group, nitro group, benzothiazole moiety

The presence of the benzothiazole ring is particularly notable for its role in biological interactions, often enhancing the compound's reactivity and binding affinity to biological targets.

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with various biomolecular targets:

  • Antimicrobial Activity : Compounds with benzothiazole derivatives have been shown to possess significant antimicrobial properties. The nitro group enhances the electron-withdrawing capacity, which may increase the compound's efficacy against bacterial membranes.
  • Anticancer Activity : Research indicates that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. The specific mechanism often involves DNA intercalation or inhibition of topoisomerases.
  • Antiviral Activity : Some derivatives have demonstrated antiviral effects by inhibiting viral replication through modulation of host cell factors.

Table 1: Biological Activities of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC11_{11}H12_{12}N2_{2}O3_{3}SAntimicrobial, Anticancer
4-MethoxybenzothiazoleC8_{8}H7_{7}N2_{2}OAntimicrobial
5-NitrobenzothiazoleC7_{7}H4_4N2_2O2_2SAnticancer

Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, researchers evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Potential

A recent investigation into the anticancer properties of benzothiazole derivatives found that this compound exhibited cytotoxic effects on various cancer cell lines. Specifically, it demonstrated an IC50 value of 6.26 ± 0.33 µM against HCC827 cells in 2D assays, indicating potent activity that warrants further exploration in vivo .

Study 3: Mechanistic Insights

Mechanistic studies have shown that the compound can bind to DNA and disrupt its function. This interaction was characterized using fluorescence spectroscopy and molecular docking studies, suggesting that the nitro group plays a critical role in enhancing binding affinity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylpropanamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Benzothiazole Formation : Condensation of substituted aniline derivatives with sulfur sources (e.g., Lawesson’s reagent) to construct the benzothiazole ring.

Nitro and Methoxy Functionalization : Electrophilic nitration and methoxy group introduction under controlled acidic conditions (e.g., HNO₃/H₂SO₄ for nitration, methyl iodide for methoxylation).

Amide Coupling : Reaction of the benzothiazole intermediate with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
Optimization Tips : Monitor reaction progress via TLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at C4, nitro at C6) and propanamide linkage.
    • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₁₃N₃O₄S).
  • X-ray Crystallography : Use SHELX-97 for structure refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to benzothiazole bioactivity.
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks :
    • Validate compound purity via HPLC (>95%) and elemental analysis.
    • Standardize assay protocols (e.g., cell passage number, serum concentration).
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for target binding affinity or transcriptomic profiling to identify off-target effects .

Q. What strategies are effective for optimizing reaction yields during synthesis?

Methodological Answer:

  • Parameter Screening :
    • Temperature : Test ranges (e.g., 0°C vs. room temperature) during nitro group introduction to minimize byproducts.
    • Solvent Polarity : Compare DMF (polar aprotic) vs. THF for amide coupling efficiency.
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.
  • Scale-Up Considerations : Use flow chemistry for safer nitro group handling .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Substituent Variation :
    • Benzothiazole Modifications : Replace methoxy with ethoxy or halogens to assess electronic effects.
    • Propanamide Alterations : Test branched vs. linear alkyl chains (e.g., 2-methyl vs. 2-ethyl).
  • Biological Testing : Correlate structural changes with activity in dose-response assays. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

Methodological Answer:

  • Common Issues :
    • Disorder in Nitro Groups : Apply SHELXL restraints to refine positional parameters.
    • Twinned Crystals : Use PLATON to detect twinning and reprocess data with HKL-3000.
  • Validation Tools : Check CIF files with checkCIF/PLATON to flag geometric anomalies (e.g., bond length outliers) .

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